1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

描述

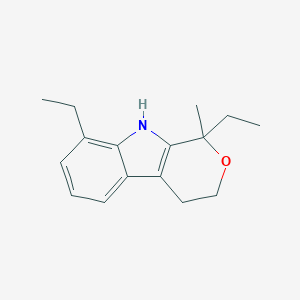

1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

RAK-802, also referred to as JBI-802, is a dual inhibitor of LSD1 and HDAC6 . These two enzymes, Lysine Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), are part of the repressor complexes that modulate the expression of several disease-specific genes . They play crucial roles in cancer cells and their combined inhibition has shown a profound effect in inhibiting tumor growth .

Mode of Action

RAK-802 acts as an epigenetic modulating agent . It inhibits the transcriptional regulator coREST via its components LSD1 and HDAC6, thereby blocking neuroendocrine transdifferentiation and inducing cell death . This results in activity against neuroendocrine tumors . Furthermore, RAK-802 has been found to induce downregulation of MYC RNA and degradation of MYC protein, both in vitro and in animal models .

Biochemical Pathways

The inhibition of LSD1 and HDAC6 by RAK-802 affects the transcription of numerous cancer-related genes, including MYC . MYC is a master regulator of human cancers, and its amplification is associated with poor prognosis and resistance to treatments . By downregulating MYC, RAK-802 disrupts the pathways that promote cancer cell proliferation and survival .

Result of Action

RAK-802 has shown significant anti-proliferative activity against several cancer cell lines . It induces cell death and blocks neuroendocrine transdifferentiation, thereby exhibiting activity against neuroendocrine tumors . Moreover, RAK-802 leads to the downregulation of MYC RNA and degradation of MYC protein, contributing to its anti-cancer effects .

生物活性

1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, commonly known as etodolac, is a compound with notable biological activity, primarily recognized for its anti-inflammatory and analgesic properties. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of etodolac, supported by diverse research findings and data.

Chemical Structure and Properties

Etodolac is characterized by its complex structure that includes a tetrahydropyrano framework fused with an indole moiety. Its molecular formula is with a molecular weight of 301.17 g/mol. The compound's stereochemistry has been elucidated through crystallographic studies, confirming the absolute configuration of its active enantiomer .

Etodolac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is significant as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological Effects

The pharmacological profile of etodolac includes:

- Anti-inflammatory Activity : Demonstrated in various animal models using standard tests such as the Preventive Adjuvant Edema test . Etodolac has shown efficacy in reducing inflammation in conditions like arthritis.

- Analgesic Effects : Clinical studies indicate that etodolac effectively alleviates pain associated with osteoarthritis and other inflammatory conditions .

- Antipyretic Properties : While primarily recognized for its anti-inflammatory effects, there is also evidence suggesting potential antipyretic activity.

Clinical Applications

Etodolac is widely used in clinical settings for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. Its favorable safety profile compared to traditional NSAIDs makes it a preferred choice among healthcare providers.

Case Studies

- Osteoarthritis Management : A clinical trial involving patients with osteoarthritis demonstrated that etodolac significantly reduced pain scores compared to placebo over a 12-week period .

- Postoperative Pain Relief : In a study assessing postoperative pain management, patients receiving etodolac reported lower pain levels and reduced need for additional analgesics compared to those receiving standard care .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H23NO3 |

| Molecular Weight | 301.17 g/mol |

| Primary Mechanism | COX-2 Inhibition |

| Indications | Osteoarthritis, Rheumatoid Arthritis |

| Common Side Effects | Gastrointestinal discomfort |

Research Findings

Recent studies have expanded on the understanding of etodolac's biological activity:

- A study published in Drug and Alcohol Dependence highlighted the interaction between etodolac and the endogenous opioid system, suggesting a modulatory effect on pain perception .

- Research in Journal of Psychiatry and Neuroscience explored the implications of etodolac in neurobiological disorders related to alcohol dependence, indicating potential benefits beyond its traditional use .

科学研究应用

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Etodolac is primarily recognized for its potent anti-inflammatory effects. It is classified as a non-steroidal anti-inflammatory drug (NSAID), which is used to alleviate pain and inflammation associated with conditions such as arthritis and other musculoskeletal disorders. Studies have demonstrated that etodolac inhibits cyclooxygenase (COX) enzymes, particularly COX-2, leading to a decrease in prostaglandin synthesis—key mediators of inflammation .

1.2 Analgesic Effects

In addition to its anti-inflammatory properties, etodolac exhibits analgesic effects. It is effective in managing acute pain post-surgery and chronic pain conditions. Clinical trials have shown that it can reduce pain intensity significantly compared to placebo treatments .

1.3 Antipyretic Activity

Etodolac also possesses antipyretic properties, making it useful in treating fever. This application is particularly relevant in clinical settings where inflammation-induced fever needs to be managed alongside pain relief .

Pharmacological Research

2.1 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of etodolac has revealed insights into how modifications to its chemical structure can enhance its pharmacological efficacy and reduce side effects. For instance, studies have focused on the synthesis of various derivatives of etodolac to improve selectivity for COX-2 over COX-1, thereby minimizing gastrointestinal side effects commonly associated with NSAIDs .

2.2 Drug Development

Etodolac serves as a lead compound for the development of new NSAIDs with improved safety profiles. Its unique tetrahydropyrano-indole structure provides a scaffold for medicinal chemists to design novel compounds that retain anti-inflammatory activity while reducing adverse effects .

Toxicology and Safety

3.1 Toxicological Studies

While etodolac is generally well-tolerated, studies have indicated potential toxicity at high doses or prolonged use. Toxicological assessments have highlighted risks such as gastrointestinal bleeding and renal impairment, necessitating careful monitoring during clinical use .

3.2 Safety Profile

The safety profile of etodolac has been extensively studied in both animal models and human clinical trials. The findings suggest that while it is effective for short-term use, caution is advised for long-term administration due to the risk of serious side effects .

Case Studies

属性

IUPAC Name |

1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCQNNWNNRAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921610 | |

| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115066-03-0 | |

| Record name | RAK 802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decarboxy etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。